molecular formula C10H13NO4S B121954 5-Acetonyl-2-methoxybenzene sulfonamide CAS No. 116091-63-5

5-Acetonyl-2-methoxybenzene sulfonamide

Cat. No.: B121954
CAS No.: 116091-63-5
M. Wt: 243.28 g/mol
InChI Key: MQQJFLHZXQRKKJ-UHFFFAOYSA-N
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Description

Scientific Research Applications

Photodynamic Therapy in Cancer Treatment

One significant application of compounds related to 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide is in the field of photodynamic therapy for cancer treatment. Studies on zinc phthalocyanine substituted with benzenesulfonamide derivatives, including those with 2-methoxy groups, demonstrate promising characteristics as Type II photosensitizers. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potentially effective in treating cancer via photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antiproliferative Activity Against Cancer Cells

Derivatives of benzenesulfonamides, including those with methoxy substituents, have been investigated for their antiproliferative activities against various cancer cell lines. For instance, 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide showed significant antiproliferative activity, indicating potential for development as lead anticancer agents (Motavallizadeh et al., 2014).

Antifungal Activity

Compounds with the benzenesulfonamide structure, including those with methoxy groups, have been synthesized and tested for antifungal activity. These compounds have shown potent activity against various fungi, suggesting their potential utility in antifungal applications (Gupta & Halve, 2015).

Bioactivity and Carbonic Anhydrase Inhibitors

Benzenesulfonamides with substituted groups have been studied for their bioactivity, including their role as carbonic anhydrase inhibitors. These studies have provided insights into the potential medical applications of these compounds, such as in the treatment of glaucoma or other medical conditions involving carbonic anhydrases (Di Fiore et al., 2011).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetonyl-2-methoxybenzene sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzenesulfonyl chloride with acetone in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The compound is then subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

5-Acetonyl-2-methoxybenzene sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under

Properties

IUPAC Name

2-methoxy-5-(2-oxopropyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-7(12)5-8-3-4-9(15-2)10(6-8)16(11,13)14/h3-4,6H,5H2,1-2H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQJFLHZXQRKKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)OC)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60557085
Record name 2-Methoxy-5-(2-oxopropyl)benzene-1-sulfonamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116091-63-5
Record name 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116091-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116091635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxy-5-(2-oxopropyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxy-5-(2-oxopropyl)benzenesulfonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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